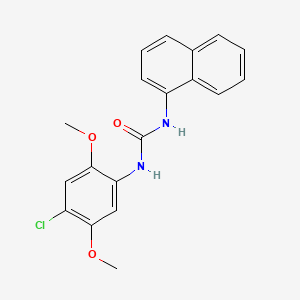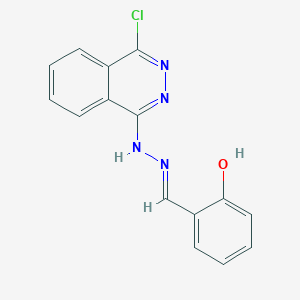
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea, also known as URB597, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the degradation of the endocannabinoid anandamide, which plays a crucial role in regulating pain, mood, and appetite. URB597 has been studied for its potential therapeutic applications in the treatment of various conditions, including anxiety, depression, and chronic pain.
作用机制
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea acts by selectively inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which in turn activates cannabinoid receptors in the brain and produces its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in preclinical models. These include increased levels of anandamide, activation of cannabinoid receptors, and modulation of neurotransmitter systems involved in anxiety, depression, and pain. This compound has also been shown to reduce inflammation and protect against neurodegeneration in animal models.
实验室实验的优点和局限性
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has several advantages as a research tool. It is highly selective for the FAAH enzyme and does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological processes. However, this compound also has some limitations. It has a short half-life in the body and requires frequent dosing to maintain its effects. In addition, the effects of this compound may be influenced by factors such as age, sex, and genetic background.
未来方向
There are several potential future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea. One area of interest is the development of more potent and selective FAAH inhibitors with potentially enhanced therapeutic properties. Another area of interest is the investigation of the effects of this compound in human clinical trials. Clinical trials could help to establish the safety and efficacy of this compound as a potential therapeutic agent for various conditions. Finally, further research is needed to understand the long-term effects of this compound on the endocannabinoid system and other physiological processes.
合成方法
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea involves the reaction of 4-chloro-2,5-dimethoxybenzoyl chloride with 1-naphthylamine in the presence of a base. The resulting product is then treated with urea to yield this compound. The synthesis of this compound has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce different analogs with potentially enhanced therapeutic properties.
科学研究应用
N-(4-chloro-2,5-dimethoxyphenyl)-N'-1-naphthylurea has been extensively studied in preclinical models for its potential therapeutic applications. In animal models of anxiety and depression, this compound has been shown to increase levels of anandamide and produce antidepressant and anxiolytic effects. This compound has also been studied for its potential analgesic effects in animal models of chronic pain. In addition, this compound has been investigated for its potential anti-inflammatory and neuroprotective effects.
属性
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-11-16(18(25-2)10-14(17)20)22-19(23)21-15-9-5-7-12-6-3-4-8-13(12)15/h3-11H,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMQEZEBSVZLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=CC3=CC=CC=C32)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl(tetrahydro-2H-pyran-2-ylmethyl)amine](/img/structure/B6099260.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(6-methyl-2-pyridinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6099272.png)
![N-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}benzenesulfonamide](/img/structure/B6099280.png)
![3-methyl-4-[2-(trifluoromethyl)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6099282.png)
![7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
![rel-(3aS,6aS)-1-[(3,4-dimethoxyphenyl)sulfonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B6099286.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)
![N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(4-morpholinyl)ethanamine](/img/structure/B6099311.png)
![1-{2-[2-(4-fluorophenyl)-1-pyrrolidinyl]-2-oxoethyl}-5-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B6099318.png)
![1-(4-methoxyphenyl)-4-oxo-N-[2-phenyl-2-(1-piperidinyl)ethyl]-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B6099328.png)
![5-({4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}carbonyl)-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6099329.png)